molecular formula C7H5Br2NaO2S B13167722 Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate

Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate

Katalognummer: B13167722
Molekulargewicht: 335.98 g/mol
InChI-Schlüssel: BGDUEHYKRWNELR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₅Br₂NaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of two bromine atoms, a methyl group, and a sulfonate group attached to a benzene ring, making it a versatile reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate typically involves the sulfonation of 2,6-dibromo-4-methylbenzene. This process can be achieved through the reaction of 2,6-dibromo-4-methylbenzene with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Sulfinates or sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research, including:

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its reactivity and stability.

Wirkmechanismus

The mechanism of action of Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the bromine atoms can undergo electrophilic substitution. These properties make it a valuable reagent in synthetic chemistry, allowing for the formation of diverse chemical products.

Vergleich Mit ähnlichen Verbindungen

  • Sodium 2,4-dibromo-6-methylbenzene-1-sulfinate
  • Sodium 2,6-dichloro-4-methylbenzene-1-sulfinate
  • Sodium 2,6-dibromo-4-ethylbenzene-1-sulfinate

Comparison: Sodium 2,6-dibromo-4-methylbenzene-1-sulfinate is unique due to the specific positioning of the bromine atoms and the methyl group on the benzene ring. This unique structure imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of bromine atoms makes it more reactive in substitution reactions compared to its chlorinated analogs. Additionally, the methyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Eigenschaften

Molekularformel

C7H5Br2NaO2S

Molekulargewicht

335.98 g/mol

IUPAC-Name

sodium;2,6-dibromo-4-methylbenzenesulfinate

InChI

InChI=1S/C7H6Br2O2S.Na/c1-4-2-5(8)7(12(10)11)6(9)3-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI-Schlüssel

BGDUEHYKRWNELR-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC(=C(C(=C1)Br)S(=O)[O-])Br.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.